7-Bromo-4-fluoro-1H-indole-3-carboxylic acid
Overview
Description
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid consists of a bromine atom and a fluorine atom attached to an indole ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .Scientific Research Applications
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Pharmaceutical Chemistry
- Indole derivatives are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors .
- They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Some compounds exhibit antitumor, antibacterial, antiviral, or antifungal activities .
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Biotechnology
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Synthetic Organic Chemistry
- Indole is a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
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Alkaloid Synthesis
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community .
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Biological Activities
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Researchers have taken interest to synthesize a variety of indole derivatives .
- Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Chemical Synthesis
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Construction of Indoles in Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Antiviral Activity
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Researchers have taken interest to synthesize a variety of indole derivatives .
- Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of Ergot Alkaloid and Dehydrotryptophan
properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRHHABRPRHTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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